molecular formula C21H15BrO2S B5123952 2-(4-Bromophenyl)sulfanyl-1,3-diphenylpropane-1,3-dione

2-(4-Bromophenyl)sulfanyl-1,3-diphenylpropane-1,3-dione

Cat. No.: B5123952
M. Wt: 411.3 g/mol
InChI Key: WOJRWFRWVINLIP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)sulfanyl-1,3-diphenylpropane-1,3-dione is an organic compound that features a bromophenyl group, a sulfanyl group, and a diphenylpropane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)sulfanyl-1,3-diphenylpropane-1,3-dione typically involves a multi-step process. One common method includes the reaction of 4-bromothiophenol with 1,3-diphenylpropane-1,3-dione under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)sulfanyl-1,3-diphenylpropane-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)sulfanyl-1,3-diphenylpropane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)sulfanyl-1,3-diphenylpropane-1,3-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenyl and sulfanyl groups can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)sulfanyl-1,3-diphenylpropane-1,3-dione is unique due to the combination of the bromophenyl and sulfanyl groups with the diphenylpropane-1,3-dione backbone. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-1,3-diphenylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrO2S/c22-17-11-13-18(14-12-17)25-21(19(23)15-7-3-1-4-8-15)20(24)16-9-5-2-6-10-16/h1-14,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJRWFRWVINLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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